molecular formula C23H19BrN4O2S B11598709 (3Z)-5-bromo-3-[2-(4-tert-butylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-[2-(4-tert-butylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11598709
M. Wt: 495.4 g/mol
InChI Key: FFNWFNKHDQRVJT-ZCXUNETKSA-N
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Description

5-BROMO-3-[(5Z)-2-(4-TERT-BUTYLPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-[(5Z)-2-(4-TERT-BUTYLPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure the correct formation of the desired product. Common synthetic routes may include cyclization reactions, bromination, and the use of protecting groups to control the reactivity of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of high-pressure reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the compound’s structure and the biological system in which it is studied. Typically, it may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-[(5Z)-2-(4-tert-butylphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylidene]-1-methyl-2,3-dihydro-1H-indol-2-one
  • 4-tert-Butylphenyl-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylidene]-1-methyl-2,3-dihydro-1H-indol-2-one

Uniqueness

The uniqueness of 5-BROMO-3-[(5Z)-2-(4-TERT-BUTYLPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific structure, which may confer unique biological activities or chemical reactivity compared to similar compounds. This uniqueness can be leveraged in various applications, from drug development to material science.

Properties

Molecular Formula

C23H19BrN4O2S

Molecular Weight

495.4 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-2-(4-tert-butylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H19BrN4O2S/c1-23(2,3)13-7-5-12(6-8-13)19-25-22-28(26-19)21(30)18(31-22)17-15-11-14(24)9-10-16(15)27(4)20(17)29/h5-11H,1-4H3/b18-17-

InChI Key

FFNWFNKHDQRVJT-ZCXUNETKSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=C(C=CC(=C5)Br)N(C4=O)C)/SC3=N2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=C(C=CC(=C5)Br)N(C4=O)C)SC3=N2

Origin of Product

United States

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